1-N-(cyclopropylmethyl)benzene-1,2-diamine
Overview
Description
1-N-(cyclopropylmethyl)benzene-1,2-diamine is a chemical compound with the CAS Number: 1012884-24-0 . It has a molecular weight of 162.23 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name of the compound is N1-(cyclopropylmethyl)-1,2-benzenediamine . The InChI code is 1S/C10H14N2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2 .Physical and Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 162.23 .Scientific Research Applications
Electrochemical Synthesis and Derivative Formation:
- Electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives has been achieved using anodic oxidation. This methodology avoids the use of toxic reagents and yields high-quality derivatives of benzene-1,2-diamines (Sharafi-kolkeshvandi et al., 2016).
Fluorescence and Sensor Development:
- Benzene-1,2-diamine structures have been utilized in the development of fluorescence-quenching chemosensors. These sensors show selectivity and sensitivity for metal ions such as Ni2+ and Cu2+ (Pawar et al., 2015).
Cyclocondensation and Heterocyclic System Synthesis:
- Research on cyclocondensation reactions of benzene-1,3-dicarbaldehyde with various diamines, including benzene-1,2-diamines, has led to the synthesis of new adamantylcalixsalens. These compounds have potential applications in template synthesis and in the creation of new molecular structures (Shokova & Kovalev, 2008).
Polymer and Material Science:
- Aromatic polyamides derived from benzene-1,2-diamines, like 2,6-bis(4-aminophenoxy)naphthalene, have been synthesized. These polymers are known for their solubility in aprotic solvents and the ability to form transparent, flexible, and tough films, indicating potential applications in material science (Yang, Hsiao, & Yang, 1996).
Metal-Catalyzed Diamination Reactions:
- Benzene-1,2-diamine motifs, due to their presence in many biologically active compounds and pharmaceuticals, are targets for synthetic chemistry. Metal-catalyzed diamination reactions of alkenes to synthesize such structures have been explored, highlighting the importance of these diamines in drug synthesis and natural product construction (Cardona & Goti, 2009).
Corrosion Inhibition:
- Novel aromatic diamine compounds have been investigated as corrosion inhibitors for metals. These compounds exhibit effective corrosion inhibition properties, which are crucial in industrial applications like steel pickling and oil well acidization (Singh & Quraishi, 2016).
Pharmacological Applications:
- Certain aromatic diamine compounds, like 4‐Methyl‐N 1‐(3‐phenyl‐propyl)‐benzene‐1,2‐diamine, have shown potential in inhibiting lipopolysaccharide‐induced nuclear translocation of NF‐κB, a mechanism that is rare for controlling NF‐κB activation. This suggests potential pharmacological applications in controlling inflammation and immune responses (Shin et al., 2004).
Properties
IUPAC Name |
2-N-(cyclopropylmethyl)benzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8,12H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRCXWHIXJOEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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